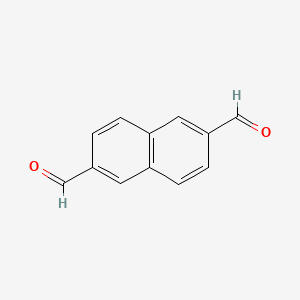![molecular formula C21H30N4O2 B2687066 2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide CAS No. 862832-04-0](/img/structure/B2687066.png)
2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a piperazine ring, which is often found in drugs due to its ability to improve solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The indole and piperazine rings are likely to contribute to the rigidity of the molecule, while the amide and oxoacetamide groups may participate in hydrogen bonding .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions. The indole ring is also susceptible to electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the conditions. For example, its solubility would depend on the polarity of the solvent and the presence of any charged groups .Aplicaciones Científicas De Investigación
Radiosynthesis Applications
Radiosynthesis of Chloroacetanilide and Dichloroacetamide Derivatives : Research by Latli and Casida (1995) delves into the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which are crucial for studying their metabolism and mode of action. This study highlights the methodological advancements in creating high-specific-activity compounds for biochemical and environmental studies, potentially aligning with the research applications of complex acetamide derivatives (Latli & Casida, 1995).
Chemical Synthesis and Structural Analysis
Synthesis and Structural Analysis of Triazoles : Ahmed et al. (2016) presented the synthesis and crystal structure analysis of 1,4,5-trisubstituted 1,2,3-triazoles, employing a one-pot three-component strategy. This work underscores the importance of structural elucidation in developing compounds with potential biological activities, which could be analogous to the synthesis and application studies of the compound (Ahmed et al., 2016).
Antifungal Activity of Acetamide Derivatives
Broad-Spectrum Antifungal Acetamide Derivatives : Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives with potent antifungal activity against Candida and Aspergillus species. This discovery illustrates the therapeutic potential of acetamide derivatives in addressing fungal infections, suggesting a broader applicability of similar compounds in pharmaceutical research (Bardiot et al., 2015).
Fluorescent Probes for Carbonyl Compounds
Development of Fluorescent Probes : Houdier et al. (2000) explored the use of dansylacetamidooxyamine as a molecular probe for detecting carbonyl compounds in environmental water samples, showcasing the compound's application in analytical chemistry and environmental monitoring. This research reflects the utility of specialized acetamide derivatives in creating sensitive detection tools for scientific studies (Houdier et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2/c1-4-24-12-14-25(15-13-24)11-7-10-22-21(27)20(26)19-16(2)23(3)18-9-6-5-8-17(18)19/h5-6,8-9H,4,7,10-15H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZKHFPVTOFSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCNC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
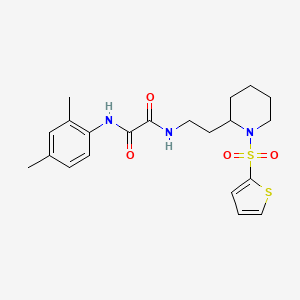
![2-(2-chloro-6-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2686984.png)
![(3-Chloro-4-fluorophenyl)-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]cyanamide](/img/structure/B2686985.png)

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2686991.png)
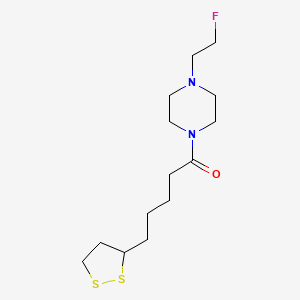
![N-(2,4-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2686996.png)

![5-benzyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686999.png)
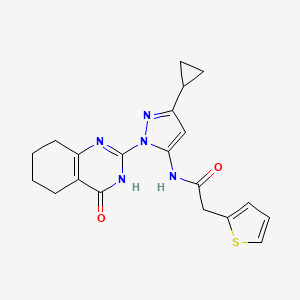
![1-(7-Fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)prop-2-en-1-one](/img/structure/B2687001.png)
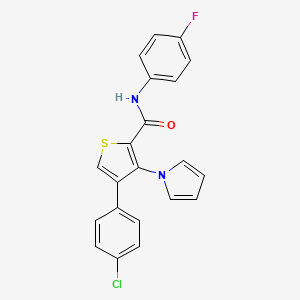
![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B2687003.png)
